N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
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Overview
Description
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide typically involves multiple steps:
Formation of 2-chloro-6-fluorobenzyl chloride: This intermediate is prepared by chlorination of 2-chloro-6-fluorotoluene.
Synthesis of 2-chloro-6-fluorobenzyl sulfide: The benzyl chloride reacts with a thiol compound under basic conditions to form the sulfide.
Coupling with indole derivative: The sulfide is then coupled with an indole derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced aromatic rings.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Biology: May serve as a probe for studying biological pathways involving sulfide and indole derivatives.
Material Science: Could be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide involves interactions with molecular targets such as enzymes or receptors. The sulfide and indole groups can participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is unique due to its combination of sulfide and indole functional groups, which are not commonly found together in a single molecule. This unique structure may confer specific biological or material properties that are not present in similar compounds .
Properties
Molecular Formula |
C22H18ClFN2O2S |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
InChI |
InChI=1S/C22H18ClFN2O2S/c23-17-7-3-8-18(24)16(17)13-29-11-10-25-20(27)12-26-19-9-2-5-14-4-1-6-15(21(14)19)22(26)28/h1-9H,10-13H2,(H,25,27) |
InChI Key |
GBBCFUUQWBNJPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NCCSCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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